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molecular formula C3H4BrF4N B8295917 3-Bromo-2,2,3,3-tetrafluoropropylamine

3-Bromo-2,2,3,3-tetrafluoropropylamine

Cat. No. B8295917
M. Wt: 209.97 g/mol
InChI Key: CNAMDXQDAMZZPQ-UHFFFAOYSA-N
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Patent
US06855828B1

Procedure details

3-bromo-2,2,3,3-tetrafluoropropylamine was prepared through the intermediate of 4-bromo-4,4,3,3-tetrafluorobutanoic acid (from literature: Wei Yuan, R, Long, L., and Yuan-Fa, Z, Chinese J. Chemistry 1990, 3, 281). The reactions can be described by the following scheme: Na2S2O4/NaHCO3 in CH3CN/H2O BrCF2CF2Br+CH2═CHOEt→BrCF2CF2CH2CHBrOEt CrO3/H2SO4 in CH3COCH3, NaN3/H2SO4; HCl→BrCF2CF2CH2COOH→BrCF2CF2NH3Cl BrCF2CF2COOH (1.2 g, 5 mmol) was dissolved in 3 ml of H2SO4. Sodium azide (0.8 g, 12 mmol) was added in portion to the mixture at 80°. After addition was completed the reaction was continued for 20 hr. The mixture was then cooled to 0°. The solution was diluted with dichloromethane and then sodium carbonate (4 g in 20 ml of water). The organic layer was separated and the water layer was extracted with CH2Cl2 (20 ml×2). The combined dichioromethane was dried over magnesium sulfate overnight and gaseous HCl bubbled into the solution. 0.79 g of white solid was collected by filtration and vacuum dried. 1H NMR δ 3.82 (t, J=16 Hz, 2H). 19F NMR δ −66.8 (t, J=16 Hz, 2H), −113.74 (m, 2F). Chemical analysis: Calculated for C3H5BrClF4BN C: 14.6, H: 2.03, N:5.68. Found C: 14.57, H: 1.96, N: 5.56.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Na2S2O4 NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
BrCF2CF2CH2CHBrOEt CrO3 H2SO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.2 g
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0.8 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
CH3CN H2O BrCF2CF2Br CH2═CHOEt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
NaN3 H2SO4
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([F:11])([F:10])[C:3]([F:9])([F:8])[CH2:4]C(O)=O.[O-]S(S([O-])=O)=O.[Na+].[Na+].C([O-])(O)=O.[Na+].Cl.[N-:26]=[N+]=[N-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CC(C)=O.[N-]=[N+]=[N-].[Na+].OS(O)(=O)=O.OS(O)(=O)=O.ClCCl>[Br:1][C:2]([F:11])([F:10])[C:3]([F:9])([F:8])[CH2:4][NH2:26] |f:1.2.3.4.5,7.8,9.10.11,13.14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(CC(=O)O)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Na2S2O4 NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]
Step Four
Name
BrCF2CF2CH2CHBrOEt CrO3 H2SO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.2 g
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Six
Name
Quantity
0.8 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Seven
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Eight
Name
CH3CN H2O BrCF2CF2Br CH2═CHOEt
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Ten
Name
NaN3 H2SO4
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N-]=[N+]=[N-].[Na+].OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0°
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with CH2Cl2 (20 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichioromethane was dried over magnesium sulfate overnight and gaseous HCl
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
bubbled into the solution
FILTRATION
Type
FILTRATION
Details
0.79 g of white solid was collected by filtration and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC(C(CN)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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